1-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, with a carboxylic acid functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide in the presence of a photoredox catalyst .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methods that ensure high yield and purity. For instance, the use of palladium-catalyzed carbonylation followed by saponification has been reported as an effective method . Additionally, the use of antimony trifluoride for chlorine-fluorine exchange reactions is another viable industrial approach .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 1-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, the trifluoromethyl group can enhance the binding affinity of the compound to certain enzymes or receptors, thereby modulating their activity . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Trifluoromethylbenzene: Similar in having a trifluoromethyl group but lacks the pyrrole ring.
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylphenol: Features a trifluoromethyl group on a phenol ring.
Uniqueness: 1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is unique due to the combination of the trifluoromethyl group and the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and chemical reactivity .
Biological Activity
1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has attracted attention due to its potential biological activities. This compound's unique trifluoromethyl group may enhance its interactions with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H4F3N1O2
- Molecular Weight : 179.10 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The following sections detail significant findings from various studies.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of pyrrole derivatives, including this compound.
Case Study: Antimicrobial Efficacy
A study synthesized various pyrrole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with the trifluoromethyl group exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts.
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
Trifluoromethyl Pyrrole | 12.5 | 6.25 |
Control (Tetracycline) | 2.0 | 2.0 |
These findings suggest that the trifluoromethyl group contributes to increased potency against specific bacterial strains .
The mechanism through which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Disruption of Biofilm Formation : Studies have shown that similar compounds can disrupt biofilm formation in pathogens like Pseudomonas aeruginosa, suggesting a potential application in treating chronic infections .
- Quorum Sensing Inhibition : The compound has been implicated in inhibiting quorum sensing pathways, which are critical for bacterial communication and virulence factor production .
Anticancer Activity
Recent research has also explored the anticancer properties of pyrrole derivatives, including this compound.
Case Study: Cytotoxic Effects on Cancer Cells
A study investigated the effects of pyrrole derivatives on various cancer cell lines, revealing significant cytotoxicity at certain concentrations.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 20 |
HeLa (Cervical Cancer) | 15 |
The study indicated that treatment with these compounds led to increased apoptosis and cell cycle arrest in the S phase, highlighting their potential as therapeutic agents in cancer treatment .
Properties
Molecular Formula |
C6H4F3NO2 |
---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
1-(trifluoromethyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)10-2-1-4(3-10)5(11)12/h1-3H,(H,11,12) |
InChI Key |
WROJQARCFBVCPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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